8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine
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Overview
Description
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxadiazole ring followed by its coupling with a naphthyridine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or sulfonates.
Scientific Research Applications
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-Benzoxadiazol-5-yl)acetic acid
- (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
Uniqueness
8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine stands out due to its unique combination of benzoxadiazole and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
426268-10-2 |
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Molecular Formula |
C14H9N5O |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine |
InChI |
InChI=1S/C14H9N5O/c15-12-7-8-2-1-5-16-13(8)14(17-12)9-3-4-10-11(6-9)19-20-18-10/h1-7H,(H2,15,17) |
InChI Key |
BWSWBMFOGKKNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)C3=CC4=NON=C4C=C3)N |
Origin of Product |
United States |
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